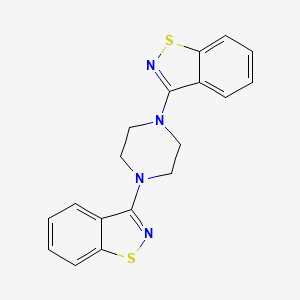

N,N'-Bis-(benzothiazol-3-yl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) is a complex organic compound that features a piperazine ring linked to two benzothiazole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) typically involves the reaction of piperazine with 1,2-benzothiazole derivatives under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: The benzothiazole rings can undergo electrophilic substitution reactions, often facilitated by Lewis acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Aluminum chloride as a catalyst in chlorinated solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole rings .

Aplicaciones Científicas De Investigación

3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity. The benzothiazole moieties can intercalate with DNA, disrupting replication and transcription processes. Additionally, the piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity .

Comparación Con Compuestos Similares

Similar Compounds

3,3’-(Piperazine-1,4-diyl)bis(1-phenoxypropan-2-ol): Similar in structure but with phenoxypropanol groups instead of benzothiazole.

3,3’-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol): Contains methoxyphenoxy groups, offering different chemical properties.

1,4-Bis(3-aminopropyl)piperazine: Features aminopropyl groups, used in different applications

Uniqueness

3,3’-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) is unique due to the presence of benzothiazole rings, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring strong interactions with biological molecules or the formation of stable complexes in materials science .

Actividad Biológica

N,N'-Bis-(benzothiazol-3-yl)piperazine, also known as 3,3'-(piperazine-1,4-diyl)bis(1,2-benzothiazole), is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and specific biological effects through various studies and findings.

Chemical Structure and Properties

This compound consists of a piperazine ring linked to two benzothiazole moieties. Its molecular formula is C18H16N4S2, and it has a molecular weight of 368.47 g/mol. The compound's structure allows it to interact with various biological targets, influencing several biochemical pathways.

The primary biological activities of this compound are attributed to its ability to inhibit key enzymes and modulate neurotransmitter systems:

- Acetylcholinesterase (AChE) Inhibition : The compound exhibits significant inhibitory activity against AChE, leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of Alzheimer's disease, where enhanced cholinergic signaling can improve cognitive function.

- Beta-Amyloid Aggregation : It also shows potential in inhibiting the aggregation of beta-amyloid peptides, which are implicated in the pathogenesis of Alzheimer's disease.

- Dopamine and Serotonin Receptor Antagonism : this compound acts as an antagonist at dopamine and serotonin receptors, affecting neurotransmitter signaling pathways that are crucial for mood regulation and cognitive processes .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Inhibition observed |

| Enterococcus faecalis | Broad-spectrum activity noted |

The compound disrupts bacterial cell wall integrity, making it a candidate for further development as an antimicrobial agent.

Pharmacokinetics and Toxicology

This compound adheres to Lipinski's rule of five, indicating favorable properties for oral bioavailability. Its pharmacokinetic profile suggests good absorption and distribution within biological systems. However, comprehensive toxicological studies are necessary to evaluate its safety profile in clinical settings.

Case Studies and Research Findings

Several studies have explored the biological implications of benzothiazole derivatives:

- A study highlighted the compound's dual inhibition of bacterial topoisomerases, showcasing its broad-spectrum antibacterial activity against resistant strains like vancomycin-intermediate Staphylococcus aureus (VISA) .

- Another investigation focused on the structure-activity relationship (SAR) of benzothiazole derivatives in T-cell proliferation assays, identifying potential therapeutic applications in autoimmune diseases .

Propiedades

IUPAC Name |

3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4S2/c1-3-7-15-13(5-1)17(19-23-15)21-9-11-22(12-10-21)18-14-6-2-4-8-16(14)24-20-18/h1-8H,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGYNLCWENVIDFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSC3=CC=CC=C32)C4=NSC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725069 |

Source

|

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223586-82-1 |

Source

|

| Record name | 3,3'-(Piperazine-1,4-diyl)bis(1,2-benzothiazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.